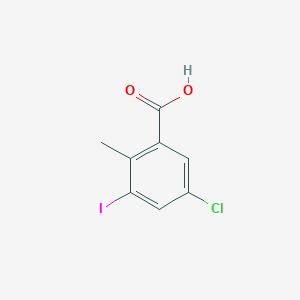

5-Chloro-3-iodo-2-methyl-benzoic acid

概要

説明

5-Chloro-3-iodo-2-methyl-benzoic acid is an aromatic compound with the molecular formula C8H6ClIO2 It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-2-methyl-benzoic acid typically involves the halogenation of a methyl-substituted benzoic acid derivative. One common method involves the use of sodium hydroxide and ethanol to facilitate the reaction. The process includes heating the mixture to around 70°C and then slowly adding the chloro-5 iodo ethyl benzoate. The reaction is maintained for several hours before cooling and adjusting the pH to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

化学反応の分析

Types of Reactions

5-Chloro-3-iodo-2-methyl-benzoic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as mercuric ethanoate and acid catalysts are commonly used.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are essential for this reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while Suzuki–Miyaura coupling can produce complex aromatic compounds with extended carbon chains.

科学的研究の応用

5-Chloro-3-iodo-2-methyl-benzoic acid has several scientific research applications:

作用機序

The mechanism of action of 5-Chloro-3-iodo-2-methyl-benzoic acid involves its interaction with specific molecular targets. In electrophilic aromatic substitution, the compound acts as an electrophile, forming a positively charged intermediate that facilitates the substitution reaction . In Suzuki–Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium and boron reagents .

類似化合物との比較

Similar Compounds

2-Iodo-3-methylbenzoic acid: Similar in structure but lacks the chlorine atom.

3-Bromo-5-iodobenzoic acid: Contains a bromine atom instead of chlorine.

Uniqueness

5-Chloro-3-iodo-2-methyl-benzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications, allowing for more versatile chemical transformations.

生物活性

5-Chloro-3-iodo-2-methyl-benzoic acid is a halogenated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

1. Antimicrobial Activity

Research indicates that halogenated benzoic acids, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) that demonstrate their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 50 | Antibacterial |

| 2-Fluoro-5-iodophenylboronic acid | 100 | Antibacterial |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | Antibacterial |

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. For example, a study indicated that benzoic acid derivatives could activate pathways leading to increased proteasomal and lysosomal activities, which are crucial for cellular homeostasis and apoptosis.

3. Enzymatic Inhibition

This compound has been observed to inhibit specific enzymes involved in critical biological pathways. Its structural features allow it to interact with enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to altered cell cycle progression and enhanced apoptosis in tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to bind to active sites of enzymes disrupts their function, leading to reduced cellular proliferation.

- Induction of Apoptosis : By activating proteolytic pathways, this compound facilitates programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The halogenated structure enhances the compound's ability to penetrate microbial membranes, disrupting cellular integrity.

Case Studies

Several studies have focused on the biological evaluation of halogenated benzoic acids:

- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various halogenated compounds, including this compound, against Vibrio harveyi and Vibrio parahaemolyticus. The results indicated significant antibacterial activity with MIC values around 50 µg/mL for planktonic growth inhibition.

- Antiproliferative Study : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating potent antiproliferative activity (IC50 < 50 nM) compared to standard chemotherapeutics.

特性

IUPAC Name |

5-chloro-3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDRDJGARBNRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。